
Roxifiban acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
ロキシフィバン酢酸塩は、糖タンパク質IIb/IIIa受容体拮抗薬として機能する低分子医薬品です。当初、ブリストル・マイヤーズスクイブ社によって開発されました。 心血管疾患、特に血栓症や関連する他の病状の予防における潜在的な治療的用途のために .
準備方法
合成経路と反応条件
ロキシフィバン酢酸塩の合成は、酵素的動的キネティック分解による主要な中間体の調製を含む、複数のステップを含みます。これは、大規模に実施されます。 . この合成経路は通常、化合物の重要な構造要素であるイソキサゾリン環の形成を伴います。反応条件では、通常、高収率と純度を確保するために、温度、pH、および特定の触媒の使用を正確に制御する必要があります。
工業生産方法
ロキシフィバン酢酸塩の工業生産は、同様の合成経路に従いますが、商業的な需要を満たすためにスケールアップされます。 サンプル調製と品質管理の自動化された方法が使用され、生産の整合性と効率が確保されます。 .
化学反応の分析
Platelet Aggregation
Roxifiban affects platelet aggregation . Roxifiban consistently and significantly decreased adenosine diphosphate- and collagen-induced platelet aggregation in patients when compared to aspirin alone . Flow cytometry showed late activation of GP IIb/IIIa expression when roxifiban was used without aspirin, which was significant compared to the aspirin and aspirin-roxifiban groups . Aspirin decreased the percent of P-selectin positive platelets, while roxifiban resulted in phasic changes with early inhibition and then activation starting at week 12 of therapy . Roxifiban also caused an early transient activation of platelet endothelial cell adhesion molecule-1 expression, followed by later inhibition of this receptor .
Integrin Antagonist
Roxifiban, along with other αIIbβ3 antagonists, stabilizes integrins in their bent-closed conformation . Roxifiban binds in the αIIbβ3 groove with its Arg-mimetic nitrogen hydrogen-bonded to αIIb residue Asp-224 and its Asp-mimetic carboxyl group coordinated to the β3 MIDAS metal ion . Movement of the β1-α1 loop brings the Tyr-122 backbone into position to hydrogen-bond to the drug carboxyl group, and Ser-123 displaces water 1 to coordinate directly to the MIDAS metal ion .
科学的研究の応用
Clinical Applications
-
Chronic Stable Angina Pectoris
- Study Overview : A clinical trial involving 120 patients assessed the safety and efficacy of roxifiban in inhibiting platelet aggregation. Patients received varying dosages (0.25 to 2.5 mg/day) over 30 days.
- Results : The study found a dose-dependent inhibition of platelet aggregation, with higher doses correlating with increased platelet inhibition and minor bleeding events. No serious adverse events were reported, indicating that roxifiban is well-tolerated in this patient population .
- Peripheral Arterial Disorders
- Heparin-Induced Thrombocytopenia
Pharmacokinetics and Safety Profile
- Pharmacokinetics : Roxifiban is an ester prodrug that is hydrolyzed to its active form after oral administration. Studies have demonstrated that systemic exposure to the active metabolite (XV459) reaches steady state within 4 to 6 days at doses above 1 mg .
- Safety Profile : In clinical evaluations, roxifiban exhibited a favorable safety profile with minor bleeding incidents reported but no serious complications noted during trials .
Case Studies and Research Findings
作用機序
ロキシフィバン酢酸塩は、血小板上の糖タンパク質IIb/IIIa受容体を拮抗することによって効果を発揮します。 この阻害は、フィブリノーゲンや他のリガンドの結合を阻害し、それにより血小板凝集と血栓形成をブロックします。 . 分子標的は、血小板の接着と凝集に重要な役割を果たすインテグリンα-IIb/β-3受容体です。 .
類似化合物との比較
生物活性
Roxifiban acetate, also known as DMP754, is a potent oral antiplatelet agent that primarily functions as a glycoprotein IIb/IIIa receptor antagonist. This compound has been investigated for its biological activity, particularly in inhibiting platelet aggregation, which is critical in managing thrombotic disorders.
Roxifiban selectively binds to the glycoprotein IIb/IIIa receptor on platelets, preventing fibrinogen from binding and thus inhibiting platelet aggregation. This mechanism is crucial for its application in treating conditions such as coronary artery disease and peripheral arterial disease. The drug's high specificity and affinity for the GPIIb/IIIa complex make it an effective therapeutic option in preventing thrombus formation during high-risk cardiovascular interventions .
Pharmacodynamics
The pharmacodynamic profile of roxifiban indicates a dose-dependent inhibition of platelet aggregation. In a clinical study involving 120 patients, various dosages (ranging from 0.25 mg to 2.5 mg) were administered over a month, demonstrating sustained inhibition of platelet aggregation in response to adenosine diphosphate (ADP) throughout the treatment period . The results showed that even at lower doses, significant inhibition was achieved without serious adverse events, highlighting its safety profile .
Table 1: Summary of Clinical Trials Involving this compound
Safety and Tolerability
Roxifiban has been reported to have a favorable safety profile. In clinical trials, adverse events were minimal, with only minor bleeding incidents noted. The incidence of thrombocytopenia (low platelet count), which poses a risk for increased bleeding, was observed at approximately 2% among participants . This suggests that while monitoring is necessary, the overall risk associated with roxifiban treatment remains low.
Case Studies
A notable case involved the use of roxifiban in managing heparin-induced thrombocytopenia (HIT). In this setting, roxifiban effectively inhibited platelet activation and aggregation induced by HIT antibodies, demonstrating its potential utility in complex thrombotic scenarios where traditional therapies may fail .
特性
CAS番号 |
176022-59-6 |
---|---|
分子式 |
C23H33N5O8 |
分子量 |
507.5 g/mol |
IUPAC名 |
acetic acid;methyl (2S)-2-(butoxycarbonylamino)-3-[[2-[(5R)-3-(4-carbamimidoylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetyl]amino]propanoate |
InChI |
InChI=1S/C21H29N5O6.C2H4O2/c1-3-4-9-31-21(29)25-17(20(28)30-2)12-24-18(27)11-15-10-16(26-32-15)13-5-7-14(8-6-13)19(22)23;1-2(3)4/h5-8,15,17H,3-4,9-12H2,1-2H3,(H3,22,23)(H,24,27)(H,25,29);1H3,(H,3,4)/t15-,17+;/m1./s1 |
InChIキー |
WDEMHBVIYZGQCD-KALLACGZSA-N |
SMILES |
CCCCOC(=O)NC(CNC(=O)CC1CC(=NO1)C2=CC=C(C=C2)C(=N)N)C(=O)OC.CC(=O)O |
異性体SMILES |
CCCCOC(=O)N[C@@H](CNC(=O)C[C@H]1CC(=NO1)C2=CC=C(C=C2)C(=N)N)C(=O)OC.CC(=O)O |
正規SMILES |
CCCCOC(=O)NC(CNC(=O)CC1CC(=NO1)C2=CC=C(C=C2)C(=N)N)C(=O)OC.CC(=O)O |
外観 |
Solid powder |
Key on ui other cas no. |
176022-59-6 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
(2S)-3-(2-((5S)-3-(p-amidinophenyl)-2-isoxazolin-5-yl)acetamido)-2-(carboxyamino)propionic acid, 2-butyl methyl ester, monoacetate DMP 754 DMP-754 DMP754 methyl N(3)-(2-(3-(4-formamidinophenyl)isoxazolin-5-yl)acetyl)-N(2)-(1-butyloxycarbonyl)-2,3-diaminopropionate roxifiban acetate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。